molecular formula C11H14F2N2OS B2869594 2-Cyclopropyl-5-[(4,4-difluorocyclohexyl)oxy]-1,3,4-thiadiazole CAS No. 2199764-17-3

2-Cyclopropyl-5-[(4,4-difluorocyclohexyl)oxy]-1,3,4-thiadiazole

Cat. No. B2869594
CAS RN: 2199764-17-3
M. Wt: 260.3
InChI Key: TVPIJCNGWUNZBA-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-[(4,4-difluorocyclohexyl)oxy]-1,3,4-thiadiazole is a chemical compound that belongs to the family of thiadiazoles. This compound has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Heterocyclic derivatives, including thiadiazole compounds, are significant in medicinal chemistry due to their wide range of biological activities. These activities include antimicrobial, anti-inflammatory, analgesic, and anticancer properties. The synthesis of bis-heterocyclic derivatives incorporating thiadiazole moieties has been explored, highlighting their potential in developing new pharmacological agents. Compounds with specific substitutions have shown potent antimicrobial and anti-inflammatory activities, indicating the importance of structural variations in determining the biological activities of these compounds (Ravindra Kumar & Hament Panwar, 2015).

Neuroprotective and Antiproliferative Properties

Research into novel 5-N,N-disubstituted-5-amino-3-(2-oxopropyl)-1,2,4-thiadiazoles has uncovered compounds with significant selectivity towards cancer cells, offering new leads for antitumor studies. This highlights the potential of thiadiazole derivatives in cancer research, demonstrating their capacity to serve as foundational structures for developing anticancer agents (A. Proshin et al., 2019).

Dual Inhibitors of Inflammatory Pathways

The development of dual inhibitors for 5-lipoxygenase and cyclooxygenase pathways using 1,2,4-oxadiazoles and 1,2,4-thiadiazoles has been explored to address inflammation without causing gastric ulceration. These findings suggest the therapeutic potential of thiadiazole derivatives in treating inflammatory conditions, providing a basis for further exploration into safer anti-inflammatory agents (P. Unangst et al., 1992).

Angiotensin II Receptor Antagonism

Benzimidazole derivatives bearing acidic heterocycles, including 1,2,4-thiadiazoles, have been synthesized and evaluated for their angiotensin II receptor antagonistic activities. These compounds demonstrated high affinity for the AT1 receptor and inhibited the angiotensin II-induced pressor response, indicating their potential as antihypertensive agents. The study highlights the importance of thiadiazole derivatives in developing new therapeutic agents for hypertension (Y. Kohara et al., 1996).

properties

IUPAC Name

2-cyclopropyl-5-(4,4-difluorocyclohexyl)oxy-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2OS/c12-11(13)5-3-8(4-6-11)16-10-15-14-9(17-10)7-1-2-7/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPIJCNGWUNZBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)OC3CCC(CC3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-5-[(4,4-difluorocyclohexyl)oxy]-1,3,4-thiadiazole

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